N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves multiple steps, including esterification, hydrazination, salt formation, and cyclization . For instance, a related compound, “5-(4-chlorophenyl)-1,3,4-oxadiazol-2-thiol”, was synthesized through these steps . The synthesis process typically requires careful control of reaction conditions and the use of various reagents .Molecular Structure Analysis
The molecular structure of such compounds can be complex and is often determined using techniques such as X-ray diffraction, NMR spectroscopy, and computational methods like Density Functional Theory (DFT) . These techniques can provide detailed information about the arrangement of atoms in the molecule and their electronic properties .Scientific Research Applications
Synthesis and Pharmaceutical Potential
Researchers have developed various derivatives and complexes of compounds similar to "N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide," highlighting their methodological innovations and potential applications in pharmaceuticals:
- The synthesis of formazans from Mannich base derivatives has been investigated for their antimicrobial properties, showcasing the chemical versatility and potential therapeutic applications of these compounds (Sah et al., 2014).
- Novel N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives were synthesized via carbodiimide condensation, demonstrating the compounds' structural diversity and potential for further pharmaceutical evaluation (Yu et al., 2014).
- A study on the synthesis and antiviral activity of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides revealed their anti-tobacco mosaic virus activity, suggesting their use in agricultural or therapeutic contexts (Chen et al., 2010).
Chemical Properties and Mechanisms
The chemical properties, mechanisms of formation, and structural analyses of thiadiazole compounds offer insights into their reactivity and potential industrial applications:
- The mechanism of formation of 1,2,4-thiadiazoles through the condensation of aromatic thioamides has been detailed, providing a foundational understanding of their chemical behavior (Forlani et al., 2000).
- Research on novel metal complexes of 5-(4-isopropoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine showcased the ability to form complexes with various metals, indicating potential for development of new materials or catalysts (Al-Amiery et al., 2009).
Antimicrobial and Antitumor Activities
Several studies have highlighted the antimicrobial and antitumor activities of thiadiazole derivatives, suggesting their potential as leads for the development of new therapeutic agents:
- The antimicrobial screening of 5-(benzylidene)-3-phenylthiazolidin-4-one derivatives incorporating the thiazole ring demonstrated their potential in treating bacterial and fungal infections (Desai et al., 2013).
- Synthesis and characterization of N-(3,4-dichlorophenyl)-N′-(2,3, and 4-methylbenzoyl)thiourea derivatives explored their structural properties, further enriching the chemical understanding of such compounds (Yusof et al., 2010).
Mechanism of Action
Target of Action
It is known that similar compounds have shown activity against various biological targets .
Mode of Action
It is suggested that the compound interacts with its targets, leading to changes in their function .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways .
Result of Action
It is known that similar compounds have shown various biological activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(propan-2-yloxy)benzamide . .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide are largely unexplored. It is known that 1,3,4-thiadiazole derivatives, to which this compound belongs, often display interesting bioactivities, such as anticonvulsant, antifungal, and antibacterial properties
Cellular Effects
It is known that similar compounds have shown antiviral activity
Molecular Mechanism
It is known that similar compounds can act as carbonic anhydrase inhibitors
Properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2S/c1-11(2)24-15-9-5-12(6-10-15)16(23)20-18-22-21-17(25-18)13-3-7-14(19)8-4-13/h3-11H,1-2H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQHGBOLBDFCST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.